molecular formula C19H15ClN2O4S2 B2451267 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922062-24-6

5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No. B2451267
CAS RN: 922062-24-6
M. Wt: 434.91
InChI Key: DLOPAVIKBFXQQF-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Synthesis Analysis

The synthesis of this compound involves the use of pharmaceutically acceptable salts of Formula (I), where the variables R1-R4, n, and L are defined in the patent . The patent also provides methods of synthesizing compounds of Formula (I) and pharmaceutical compositions containing compounds of Formula (I) .


Molecular Structure Analysis

The molecular weight of the compound is 434.92 . The molecular formula is C19 H15 Cl N2 O4 S2 . The compound is achiral .


Chemical Reactions Analysis

The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is synthesized using pharmaceutically acceptable salts of Formula (I) .


Physical And Chemical Properties Analysis

The compound has a logP value of 4.7017, a logD value of 4.6901, and a logSw value of -4.7294 .

Scientific Research Applications

  • Medicinal Chemistry and Drug Development Investigating its pharmacokinetics, toxicity, and bioavailability could lead to valuable insights for therapeutic applications.
  • Antibacterial Agents Researchers can explore its effects against bacterial strains, including drug-resistant ones. Structural modifications may enhance its efficacy and selectivity.
  • Materials Science and Organic Electronics Understanding its charge transport properties and stability is crucial for materials applications.
  • Chemical Synthesis and Methodology Developing new reactions or catalysts based on its reactivity could advance synthetic chemistry.
  • Computational Chemistry and Molecular Modeling

    • Molecular dynamics simulations can explore its behavior in solution or at interfaces .

Mechanism of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . This makes it useful in the treatment of various central nervous system disorders .

properties

IUPAC Name

5-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S2/c1-2-22-14-5-3-4-6-16(14)26-15-8-7-12(11-13(15)19(22)23)21-28(24,25)18-10-9-17(20)27-18/h3-11,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOPAVIKBFXQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

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